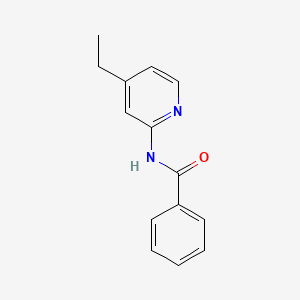

N-(4-ethyl-2-pyridinyl)benzamide

Description

Contextual Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets. This versatility has led to the development of benzamide-containing molecules with a wide array of therapeutic applications, including as anti-inflammatory, antitumor, and antipsychotic agents. nih.govacs.orgnih.gov

The structural simplicity of the benzamide core allows for straightforward chemical modification, enabling chemists to fine-tune the pharmacological properties of the molecule. By introducing different substituents onto the benzene (B151609) ring and the amide nitrogen, researchers can modulate factors such as potency, selectivity, and pharmacokinetic profiles.

Overview of Pyridinyl-Substituted Benzamides in Academic Investigations

The incorporation of a pyridine (B92270) ring into a benzamide structure introduces a basic nitrogen atom, which can significantly influence the molecule's properties, including its solubility, ability to form salts, and potential to interact with biological targets. Pyridinyl-substituted benzamides have been the subject of numerous academic and industrial research programs.

For instance, a series of N-substituted benzamide derivatives, including those with pyridinyl moieties, have been synthesized and evaluated as potential antitumor agents, specifically as histone deacetylase (HDAC) inhibitors. researchgate.net In another study, pyridyl benzamides were synthesized via a novel route using a bimetallic metal-organic framework as a catalyst, highlighting the ongoing interest in developing efficient synthetic methods for this class of compounds. mdpi.com Furthermore, derivatives of aminopyridine have been conjugated with amino acids to create potential anticancer agents. nih.gov

The following table provides a summary of the key properties of the likely precursor to N-(4-ethyl-2-pyridinyl)benzamide, 4-Ethylpyridin-2-amine, as found in the PubChem database. nih.gov

| Property | Value |

| Molecular Formula | C7H10N2 |

| Molecular Weight | 122.17 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 122.084398327 |

| Monoisotopic Mass | 122.084398327 |

| Topological Polar Surface Area | 38.9 Ų |

| Heavy Atom Count | 9 |

| Complexity | 99.4 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

This data is for 4-Ethylpyridin-2-amine, a likely precursor to this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethylpyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-11-8-9-15-13(10-11)16-14(17)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTUIOZXBNWHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384615 | |

| Record name | N-(4-ethyl-2-pyridinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693219-69-1 | |

| Record name | N-(4-ethyl-2-pyridinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Ethyl 2 Pyridinyl Benzamide and Its Analogs

Established Synthetic Routes for N-(Pyridinyl)benzamides

The formation of the amide bond between a pyridine (B92270) derivative and a benzoic acid derivative is the cornerstone of synthesizing N-(pyridinyl)benzamides. This can be achieved through several established methods, including classical amidation reactions and more modern catalytic approaches.

Amidation Reactions and Related Approaches

Amidation reactions are fundamental to the synthesis of N-(pyridinyl)benzamides. These reactions typically involve the coupling of an aminopyridine with a benzoic acid derivative. Common methods include the use of acid chlorides, anhydrides, or esters, which react with the amino group of the pyridine to form the amide linkage. ncert.nic.in The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acid byproduct and drive the reaction to completion. ncert.nic.in

One-pot condensation reactions provide an efficient alternative. For instance, titanium tetrachloride (TiCl4) can mediate the direct condensation of carboxylic acids and amines. nih.gov In this method, pyridine is used as a base to form the pyridinium (B92312) carboxylate. nih.gov Another approach involves the reaction of aminopyridines with nitroolefins, catalyzed by cerium(III), which provides the corresponding N-(pyridinyl)benzamides in moderate to excellent yields without the need for external oxidants. nih.gov In this transformation, water serves as the source of the carbonyl oxygen atom. nih.gov

A versatile method for amide bond formation involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. researchgate.net This approach is applicable to the synthesis of primary, secondary, and tertiary amides and demonstrates good functional group tolerance. researchgate.net

| Reagents/Catalyst | Description | Yield | Ref |

| Acid chlorides/anhydrides/esters and aminopyridine | Classical acylation method in the presence of a base like pyridine. | Varies | ncert.nic.in |

| TiCl4 | Mediates one-pot condensation of carboxylic acids and amines. | Moderate to Excellent | nih.gov |

| Ce(III) | Catalyzes the reaction of aminopyridines and nitroolefins. | Moderate to Excellent | nih.gov |

| N-2-nitrophenyl hydrazonyl bromides | Forms nitrile imines that rearrange to amides. | Good | researchgate.net |

Catalytic Synthesis Methods (e.g., Metal-Organic Frameworks, Iodine-Alumina Catalysis)

Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability. Metal-Organic Frameworks (MOFs) have emerged as effective heterogeneous catalysts for the synthesis of N-(pyridinyl)benzamides. mdpi.com For example, a bimetallic Fe2Ni-BDC MOF has been shown to be a productive catalyst for the amidation reaction between 2-aminopyridine (B139424) and trans-β-nitrostyrene, yielding N-(pyridin-2-yl)-benzamide. mdpi.com This catalyst demonstrates good efficiency and can be reused multiple times without a significant loss of activity. mdpi.com Nickel-based MOFs have also been utilized as heterogeneous catalysts for synthesizing N-(pyridin-2-yl)arylamides, achieving yields up to 85%. researchgate.net Furthermore, defect-engineered MOFs, such as MOF-808-py-Nox, which combines pyridine N-oxide and Zr open metal sites, can facilitate amide bond formation with broad functional group compatibility. chemrxiv.org

Molecular iodine has been demonstrated as an efficient catalyst for the amidation of secondary benzylic and allylic alcohols with carboxamides or sulfonamides. researchgate.net This method is notable for its mild, metal-free reaction conditions and operational simplicity. researchgate.net While direct iodine-alumina catalysis for N-(pyridinyl)benzamide synthesis is not extensively detailed, the use of alumina (B75360) as a catalyst for halogen exchange reactions and the ability of iodine to promote amide formation suggest potential for related applications. researchgate.netnih.gov For instance, iodine has been shown to promote amide formation through the oxidative cleavage of indoles. nih.gov

| Catalyst | Reactants | Product | Key Features | Ref |

| Fe2Ni-BDC MOF | 2-aminopyridine and trans-β-nitrostyrene | N-(pyridin-2-yl)-benzamide | Heterogeneous, reusable, good efficiency. | mdpi.com |

| Ni-based MOF | - | N-(pyridin-2-yl)arylamides | Heterogeneous, reusable, 85% yield. | researchgate.net |

| MOF-808-py-Nox | Carboxylic acids and amines | Amides | Bioinspired, heterogeneous, recyclable. | chemrxiv.org |

| Molecular Iodine | Secondary benzylic/allylic alcohols and carboxamides/sulfonamides | Substituted amides | Mild, metal-free, operationally simple. | researchgate.net |

Derivatization Strategies for Structural Modification

To explore the chemical space and optimize the properties of N-(4-ethyl-2-pyridinyl)benzamide, various derivatization strategies can be employed. These strategies focus on modifying the benzoyl ring, the pyridine ring, and any linking groups or side chains.

Benzoyl Ring Modifications

Modifications to the benzoyl ring of N-(pyridinyl)benzamides are a common strategy to introduce structural diversity. The benzoyl group can be substituted with a wide range of functional groups to influence the electronic and steric properties of the molecule. For instance, the synthesis of N-(pyridin-2-ylcarbamothioyl)benzamides involves the reaction of a pyridylamine with benzoyl isothiocyanate, followed by cleavage of the benzoyl group. nih.gov This indicates that the benzoyl moiety can be manipulated and even removed to allow for further functionalization. nih.gov

The synthesis of various N-substituted benzamide (B126) derivatives has been reported, where different substituents are introduced onto the benzoyl ring to evaluate their biological activities. researchgate.net These modifications can include the addition of halogens, alkyl groups, alkoxy groups, and other functionalities. The choice of substituent can significantly impact the compound's properties.

Pyridine Ring Substitutions

Substitution on the pyridine ring is a critical aspect of modifying N-(pyridinyl)benzamides. The electronic nature of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing groups. nih.gov Due to the electron-deficient nature of the pyridine ring, electrophilic substitution typically occurs at the 3-position, while nucleophilic substitution is favored at the 2- and 4-positions. wikipedia.orgnih.gov

Introducing substituents onto the pyridine ring can be challenging. Direct nitration, for example, is sluggish. wikipedia.org However, the reactivity can be enhanced by introducing activating groups or by converting the pyridine to its N-oxide. youtube.com For NNN pincer-type ligands, which feature a central substituted pyridine, a series of derivatives with substituents at the 4-position (such as -OH, -OBn, -Cl, and -NO2) have been synthesized to study their electronic effects. nih.gov The presence of a substituent on the pyridine ring in 2-aminopyridine has been shown to slightly reduce the yield in some amidation reactions. mdpi.com

Linker and Side Chain Variations

Altering the linker between the pyridine and benzamide moieties, or modifying side chains, provides another avenue for structural diversification. For example, in the synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides, the focus was on the effect of substituents attached to the heterocyclic ring. nih.gov This highlights the importance of the nature and position of groups on the non-aromatic portion of the molecule.

In the context of developing potent inhibitors, variations in the linker and side chains are crucial. For instance, in a study of N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, various chemical subgroups were introduced at different positions to explore a wide range of inhibitory activities. peerj.com Similarly, the development of N-[2-(2-pyridyl)ethyl]benzamide derivatives as fungicides involves modifications where 'X' and 'Y' substituents on the pyridine and benzoyl rings, respectively, can be varied, along with the length of the ethyl linker. google.com The synthesis of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds also demonstrates the incorporation of a flexible oxyethyl linker between the heterocyclic ring and the amide nitrogen. rsc.org

Mechanistic Investigations of Synthesis Pathways

The synthesis of this compound and its analogs, typically achieved through palladium-catalyzed Buchwald-Hartwig amination, involves a well-established catalytic cycle. Mechanistic investigations into this class of reactions have provided significant insights into the key steps of oxidative addition, ligand exchange, and reductive elimination. While detailed kinetic and computational studies specifically for this compound are not extensively documented in the public domain, the mechanism can be thoroughly understood by examining studies on closely related N-pyridylamide systems.

The generally accepted mechanism for the palladium-catalyzed C-N cross-coupling reaction proceeds through a series of fundamental steps. nih.govwikipedia.org The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by the coordination of the amide and subsequent deprotonation by a base to form a palladium(II) amido complex. The final and often rate-limiting step is the reductive elimination from this complex to furnish the desired C-N bond and regenerate the palladium(0) catalyst. nih.gov

The nature of the phosphine (B1218219) ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are known to stabilize the palladium catalyst, promote oxidative addition, and facilitate the crucial reductive elimination step. peerj.com For the synthesis of N-heteroaryl amides, the choice of ligand can significantly influence reaction outcomes. researchgate.net

| Reactant 1 (Substituted 2-aminopyridine) | Reactant 2 | Product | Yield (%) |

|---|---|---|---|

| 2-aminopyridine | trans-β-nitrostyrene | N-(pyridin-2-yl)benzamide | 82 |

| 4-methyl-2-aminopyridine | trans-β-nitrostyrene | N-(4-methylpyridin-2-yl)benzamide | 78 |

| 5-chloro-2-aminopyridine | trans-β-nitrostyrene | N-(5-chloropyridin-2-yl)benzamide | 68 |

The data suggests that the presence of an electron-donating group (methyl) at the 4-position of the pyridine ring results in a slightly lower yield compared to the unsubstituted parent compound, while an electron-withdrawing group (chloro) at the 5-position leads to a more significant decrease in yield. This indicates that the electronic nature of the pyridine ring plays a role in the reaction mechanism, potentially by influencing the coordination of the aminopyridine to the catalyst or the reactivity of the intermediate complexes. researchgate.net

A significant challenge in the coupling of 2-halopyridines is the potential for the pyridine nitrogen to coordinate to the palladium center, which can lead to catalyst deactivation. However, studies have shown that reductive elimination from 2-pyridylpalladium amido complexes can be relatively fast, even without the addition of promoters. nih.gov In one study, the reductive elimination from a 2-pyridylpalladium diarylamido complex proceeded to 95% yield after 5 hours at 70 °C in the absence of a Lewis acid. This is attributed to the steric hindrance around the nitrogen and a potentially weak interaction between the pyridyl nitrogen and the palladium center, as suggested by a Pd–C–N bond angle of 115.3° in the solid state. nih.gov

Conversely, for 3- and 4-pyridylpalladium amide complexes, the reductive elimination step can be significantly slower. In these cases, the addition of a Lewis acid, such as triethylborane (B153662) (BEt3), has been shown to dramatically accelerate the C–N bond-forming reductive elimination. The Lewis acid is believed to coordinate to the basic pyridyl nitrogen, making the pyridyl ring more electron-poor and thereby promoting reductive elimination. nih.gov

| Pyridylpalladium Complex | Lewis Acid | Reaction Time | Temperature (°C) | Yield of N-pyridyl sulfonamide (%) |

|---|---|---|---|---|

| 4-pyridylpalladium sulfonamidate | None | 24 h | 110 | <10 |

| BEt3 | 30-60 min | 110 | 81 | |

| 3-pyridylpalladium sulfonamidate | None | 24 h | 110 | <10 |

| BEt3 | 30-60 min | 110 | 80 |

The proposed mechanism for the synthesis of N-(pyridin-2-yl)benzamide from 2-aminopyridine and trans-β-nitrostyrene catalyzed by Fe2Ni-BDC involves a Michael addition-amidation sequence. This alternative pathway highlights that the synthesis of the target amide bond can be achieved through different mechanistic routes depending on the chosen starting materials and catalyst system. mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis of N 4 Ethyl 2 Pyridinyl Benzamide Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the study of molecular structures, providing valuable insights into the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For N-pyridinylbenzamide derivatives, ¹H NMR spectra typically show characteristic signals for the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, as well as for the ethyl group substituents. For instance, in a related compound, N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, the ethyl group protons appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a pattern indicative of their adjacent positions. researchgate.net The chemical shifts (δ) of the aromatic protons provide information about the electronic effects of the substituents on the rings.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and its bonding environment. In derivatives of N-pyridinylbenzamide, distinct signals would be expected for the carbonyl carbon of the amide group, the carbons of the pyridine and benzene rings, and the carbons of the ethyl group.

Table 1: Representative ¹H NMR Data for an Ethylphenyl Benzamide (B126) Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl group) | 1.22 | Triplet (t) | 4.8 |

| CH₂ (ethyl group) | 2.67 | Quartet (q) | 7.6 |

| Aromatic Protons | 7.0 - 8.0 | Multiplet (m) | - |

| Amide Proton (NH) | ~8.5 - 9.5 | Singlet (s) | - |

Note: Data is illustrative and based on a similar structure. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

FT-IR and FT-Raman Spectroscopy: In the FT-IR and FT-Raman spectra of N-pyridinylbenzamide derivatives, characteristic vibrational bands are observed. The N-H stretching vibration of the amide group typically appears in the region of 3156–3416 cm⁻¹. researchgate.net A redshift in this band can indicate a weakening of the N-H bond. The C=O stretching vibration of the amide is also a prominent feature, and its simultaneous activation in both IR and Raman spectra can suggest charge transfer interactions through a π-conjugated system. researchgate.net

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can provide detailed information about molecules adsorbed on metal surfaces. nih.gov For derivatives like 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, the presence of methyl group modes in the SERS spectrum suggests that this part of the molecule is close to the metal surface, which influences the molecule's orientation and interaction with the metal. researchgate.netesisresearch.org

Table 2: Key Vibrational Frequencies for a Benzamide Derivative

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3303 | Not reported |

| C=O Stretch | ~1650 | ~1650 |

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |

| CH₂/CH₃ Bending | ~1400-1470 | ~1400-1470 |

Note: Frequencies are approximate and based on a related benzamide structure. researchgate.netesisresearch.org

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule.

For N-(4-ethyl-2-pyridinyl)benzamide, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern observed in the spectrum can provide valuable structural information, as the molecule breaks apart in predictable ways. For example, cleavage of the amide bond is a common fragmentation pathway for benzamide derivatives. HRMS would allow for the confirmation of the molecular formula, C₁₄H₁₄N₂O.

X-ray Diffraction Analysis of Crystalline Structures

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate measurements of bond lengths, bond angles, and dihedral angles, which define the molecule's conformation in the solid state.

For a related compound, N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide, X-ray analysis revealed that the pyridine and phenyl rings are planar. nih.gov The analysis also determined the dihedral angles between these rings and the conformation of the piperazine (B1678402) ring. nih.gov Similar analyses of this compound crystals would provide definitive information about its solid-state structure.

Table 3: Illustrative Crystallographic Data for a Related N-pyridinylbenzamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.480 (2) |

| b (Å) | 15.512 (3) |

| c (Å) | 13.235 (2) |

| β (°) | 108.505 (3) |

| Volume (ų) | 2234.9 (7) |

Data from a related structure, N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide. nih.gov

Conformational Analysis and Molecular Geometry Investigations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of this compound is largely determined by the rotation around the N-C(O) and C(O)-Ph bonds.

Computational methods, such as Density Functional Theory (DFT), are often used to complement experimental data. researchgate.net These calculations can predict the most stable conformation of the molecule and provide insights into its electronic properties. For this compound, theoretical calculations could determine the dihedral angle between the pyridine and benzene rings, which is a key conformational parameter. The planarity or non-planarity of the amide linkage is another important aspect of its molecular geometry. In some benzimidazole (B57391) derivatives, dihedral angles have been shown to indicate a non-planar nature in certain regions of the molecule. researchgate.net

Computational Chemistry and Molecular Modeling of N 4 Ethyl 2 Pyridinyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure, geometry, and reactivity of a molecule. However, specific published studies applying these methods to N-(4-ethyl-2-pyridinyl)benzamide could not be located. The following subsections outline the types of analyses that would typically be performed.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method for investigating the electronic properties of molecules. In a typical study, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and predict various electronic parameters. While DFT studies have been performed on related benzamide (B126) and pyridine (B92270) derivatives to understand their structure and reactivity, no specific published data for this compound is available.

Hartree-Fock Methods

Hartree-Fock (HF) is another primary ab initio method used in computational chemistry. It is often used as a starting point for more advanced calculations. A literature search did not yield any specific studies that have applied Hartree-Fock methods to analyze the electronic structure or properties of this compound.

Prediction of Vibrational Frequencies and Geometrical Parameters

Theoretical vibrational analysis, typically performed using DFT or HF methods, is used to predict the infrared and Raman spectra of a molecule. This analysis helps in assigning experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsion. The calculations also provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. Despite the utility of these predictions, no published theoretical or experimental vibrational spectra or detailed geometrical parameters for this compound were found. For related molecules, studies have shown that the amide C=O stretch is a prominent feature in the IR spectrum. nih.gov

Reactivity Parameters and Molecular Electrostatic Potential (MEP) Analysis

Global reactivity descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, ionization potential, and electron affinity are crucial for understanding a molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The red regions on an MEP map indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). No specific studies detailing these reactivity parameters or providing an MEP analysis for this compound have been published.

Mulliken Population Analysis for Electron Density Redistribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons across the different atoms. This can help in understanding the bonding characteristics and electrostatic interactions. A search of academic databases did not uncover any papers that report a Mulliken population analysis for this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. peerj.comresearchgate.net This involves predicting the binding mode and affinity, often calculated as a binding energy score. peerj.com

Despite the importance of this technique, no specific molecular docking studies featuring this compound as the ligand have been found in the published scientific literature. Studies on structurally similar molecules have been conducted to explore their potential as inhibitors for targets like Rho-associated kinase-1 (ROCK1), but these findings cannot be directly extrapolated to the target compound. peerj.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models and Validation

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone of modern computational drug design. For a compound series related to this compound, such as N-ethyl-4-(pyridin-4-yl)benzamide derivatives studied as ROCK1 inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.govnih.gov These models aim to establish a statistically significant correlation between the three-dimensional properties of molecules and their biological activity.

The process begins with building a dataset of structurally related compounds with known biological activities (e.g., pIC50 values). nih.gov These molecules are then aligned based on a common substructure. For the development of robust and predictive models, the dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Model validation is a critical step to ensure the generated QSAR model is robust and has genuine predictive ability, not just a chance correlation. Key statistical parameters used for validation include:

q² (Cross-validated r²): This is determined through a leave-one-out (LOO) or leave-many-out cross-validation process. A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. In a study on related benzamides, a q² of 0.774 was achieved for a CoMFA model. nih.gov

r² (Non-cross-validated correlation coefficient): This value represents the goodness of fit of the model for the training set data. Values closer to 1.0 indicate a better fit. For instance, an r² of 0.965 was reported for a CoMFA model of benzamide derivatives. nih.gov

r²_pred (External validation r²): This parameter measures the model's ability to predict the activity of the compounds in the external test set, which was not used in model generation. An r²_pred value greater than 0.5 is considered necessary to establish the model's robustness. nih.gov

While specific predictive models for this compound were not identified in the reviewed literature, the methodologies described provide a clear framework for how such models would be developed and validated.

Contour Map Analysis for Substitution Guidance

Contour map analysis is a direct output of 3D-QSAR studies (CoMFA and CoMSIA) and provides a visual guide for optimizing the lead compound. These maps highlight regions in 3D space around the aligned molecules where modifying specific physicochemical properties is predicted to increase or decrease biological activity. This provides invaluable, intuitive guidance for medicinal chemists to design new, more potent derivatives.

The standard fields visualized in contour maps include:

Steric Fields (CoMFA/CoMSIA): Typically, green contours indicate regions where bulky, sterically favorable groups would enhance activity, while yellow contours show areas where such groups would be unfavorable and decrease activity. nih.gov

Electrostatic Fields (CoMFA/CoMSIA): Blue contours often mark regions where positively charged or electropositive groups are favorable for activity. Conversely, red contours indicate areas where electronegative groups are preferred and positive charges are unfavorable. nih.gov

In studies of analogous compounds, contour maps have successfully guided the modification of the molecular structure. nih.gov For example, a green contour near a specific position (like R4) on the molecule would suggest that adding a larger substituent at that location could improve the compound's inhibitory potency. nih.gov Similarly, observing a yellow contour near another position (like R2) would advise against placing bulky groups there. nih.gov

For this compound, a contour map analysis would reveal the specific steric and electrostatic requirements of its binding site, guiding targeted modifications to either the benzamide or the pyridinyl ring to enhance its desired biological effects. However, no specific contour map analysis for this compound has been detailed in the available scientific literature.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. They are fundamental in computational chemistry and are used to predict a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Key descriptors for this compound have been calculated using computational models.

These descriptors help in assessing the "drug-likeness" of a compound early in the discovery process. For example, the Topological Polar Surface Area (TPSA) is correlated with a molecule's ability to permeate cell membranes, while LogP is a measure of its lipophilicity, which affects absorption and distribution. The number of rotatable bonds influences conformational flexibility and bioavailability.

Below is an interactive table of predicted molecular descriptors for this compound.

| Descriptor | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C14H14N2O | Represents the elemental composition of the molecule. |

| Molecular Weight | 226.28 g/mol | Influences absorption and distribution; lower molecular weight is often preferred. |

| Topological Polar Surface Area (TPSA) | 42.1 Ų | Predicts drug transport properties such as cell permeability and blood-brain barrier penetration. |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | Measures the lipophilicity of the molecule, affecting solubility, absorption, and membrane permeability. |

| Rotatable Bonds | 3 | Indicates the conformational flexibility of the molecule, which can impact binding affinity and bioavailability. |

| Hydrogen Bond Donors | 0 | The number of N-H or O-H bonds; influences binding and solubility. |

| Hydrogen Bond Acceptors | 3 | The number of N or O atoms; critical for molecular interactions and binding. |

Structure Activity Relationship Sar Studies of N 4 Ethyl 2 Pyridinyl Benzamide Analogs

Identification of Key Structural Features for Biological Activity

The biological activity of N-(4-ethyl-2-pyridinyl)benzamide analogs is intricately linked to several key structural motifs. The core scaffold, consisting of a pyridine (B92270) ring linked to a benzamide (B126) moiety via an amide bond, serves as the foundational structure for interaction with biological targets.

The Pyridine and Benzamide Rings: The pyridine and benzamide rings are essential components, with their aromatic nature facilitating crucial π-π stacking interactions within the binding pockets of target proteins. The relative orientation of these two rings, dictated by the amide linker, is a significant determinant of binding affinity.

The Amide Linker: The amide group (-CONH-) is a critical hydrogen bonding motif. The carbonyl oxygen and the amide hydrogen can act as hydrogen bond acceptors and donors, respectively, forming key interactions that anchor the ligand in the active site. For instance, in the context of ROCK1 inhibitors, the carbonyl group has been shown to form hydrogen bonds with key residues like K105 and M156. peerj.com

The 4-Ethyl Group on the Pyridine Ring: The ethyl group at the 4-position of the pyridine ring plays a significant role in modulating the lipophilicity and steric profile of the molecule. This substituent can influence the compound's ability to penetrate cell membranes and can also engage in van der Waals interactions within hydrophobic pockets of the target protein.

Substituents on the Benzamide Ring: Modifications to the benzamide ring have been extensively explored to enhance potency and selectivity. The nature and position of substituents can dramatically alter the electronic properties and steric bulk of this part of the molecule, thereby influencing its interaction with the target. For example, the introduction of a fluorine atom at the para-position of the benzamide ring has been a common strategy in the development of ligands for serotonin (B10506) receptors. nih.gov

A detailed analysis of various analogs highlights the importance of these features:

| Feature | Importance for Biological Activity |

| Pyridine Ring | Essential for aromatic interactions and serves as a key recognition element. |

| Benzamide Moiety | Crucial for establishing binding interactions, with its substitution pattern dictating potency and selectivity. |

| Amide Linker | Provides critical hydrogen bonding sites (acceptor and donor) for anchoring the molecule in the active site. |

| 4-Ethyl Group | Influences lipophilicity, membrane permeability, and van der Waals interactions. |

Impact of Substitution Patterns on Potency and Selectivity

The potency and selectivity of this compound analogs are highly sensitive to the substitution patterns on both the pyridine and benzamide rings. Strategic placement of different functional groups can fine-tune the pharmacological profile of these compounds.

Substitution on the Benzamide Ring:

Para-Substitution: This position is frequently modified to enhance activity. For instance, in the development of 5-HT1A receptor ligands, a fluorine atom at the para-position of the benzamide ring (as seen in p-MPPF) has been shown to be favorable. nih.gov This substitution can alter the electronic distribution of the ring and potentially form specific interactions with the receptor.

Methoxy (B1213986) Groups: The introduction of methoxy groups on the benzamide ring has also been explored. In a series of dopamine (B1211576) D4 ligands, a 3-methoxybenzamide (B147233) derivative exhibited high affinity and selectivity. nih.gov The position of the methoxy group is critical, as it can influence both steric and electronic properties.

Substitution on the Pyridine Ring:

Halogenation: The introduction of a halogen, such as fluorine, onto the pyridine ring can impact the metabolic stability of the compound. nih.gov This modification can block sites of metabolism, leading to a longer duration of action.

Other Alkyl Groups: While the ethyl group at the 4-position is a defining feature, variations at this and other positions on the pyridine ring can modulate activity. The size and lipophilicity of the alkyl group can affect how well the molecule fits into the binding pocket.

The following table summarizes the effects of different substitution patterns:

| Substitution | Position | Effect on Potency/Selectivity |

| Fluorine | para-position of Benzamide | Often enhances potency for serotonin receptors. nih.gov |

| Methoxy | 3-position of Benzamide | Can lead to high affinity and selectivity for dopamine D4 receptors. nih.gov |

| Halogen | Pyridine Ring | May improve metabolic stability. nih.gov |

Ligand Design Principles Based on SAR Insights

The comprehensive structure-activity relationship data gathered for this compound analogs provides a robust framework for the rational design of new, improved ligands. Several key principles have emerged from these studies.

Bioisosteric Replacement: A fundamental strategy involves the replacement of certain functional groups with others that have similar steric and electronic properties (bioisosteres). This can be used to fine-tune the compound's properties, such as improving metabolic stability or enhancing binding affinity. For example, replacing a hydrogen atom with a fluorine atom is a common bioisosteric substitution.

Scaffold Hopping: While maintaining the key pharmacophoric elements, the core scaffold can be altered to explore new chemical space and potentially discover compounds with novel pharmacological profiles. This could involve replacing the pyridine ring with other heterocyclic systems or modifying the benzamide core.

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational methods such as molecular docking can be employed to design ligands that fit optimally into the binding site. nih.gov This approach allows for the visualization of key interactions and the rational design of modifications to enhance these interactions. For instance, understanding the hydrogen bonding network between the amide linker and the target protein can guide the design of analogs with improved binding affinity. peerj.com

Pharmacophore Modeling: In the absence of a target structure, ligand-based methods like pharmacophore modeling can be used. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential ligands.

The following table outlines key ligand design principles derived from SAR studies:

| Design Principle | Application |

| Maintain Core Pharmacophore | The N-(pyridinyl)benzamide scaffold should be retained as the primary recognition element. |

| Optimize Benzamide Substitution | Systematically explore substituents at the para- and meta-positions of the benzamide ring to maximize potency and selectivity. |

| Modulate Pyridine Lipophilicity | Vary the alkyl substituent on the pyridine ring to optimize pharmacokinetic properties. |

| Incorporate Metabolic Blockers | Introduce groups like halogens at metabolically labile positions to increase in vivo stability. nih.gov |

By adhering to these principles, researchers can systematically modify the this compound scaffold to develop novel compounds with enhanced therapeutic potential.

Mechanistic Investigations of N 4 Ethyl 2 Pyridinyl Benzamide at the Molecular Level

Interaction with Biological Targets: Enzymes and Receptors

There is no specific information in the reviewed literature regarding the interaction of N-(4-ethyl-2-pyridinyl)benzamide with biological targets. Research on analogous compounds suggests that the N-pyridinyl benzamide (B126) scaffold can be adapted to interact with a variety of receptors and enzymes.

Enzyme Inhibition Mechanisms (e.g., ROCK1, Lipoxygenase-1, Tyrosinase, p38 MAP kinase)

There is no available data on the inhibition of ROCK1, Lipoxygenase-1, or Tyrosinase by This compound .

Research has been conducted on a related, more complex molecule, N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (also known as TAK-715), as an inhibitor of p38 MAP kinase. nih.govacs.org This compound, which shares the N-(2-pyridyl)benzamide core but features a large substituent at the 4-position of the pyridine (B92270) ring instead of an ethyl group, is a potent inhibitor of p38α MAP kinase with an IC50 value of 7.1 nM. nih.govacs.org The inhibitory mechanism involves the pyridyl nitrogen atom interacting with the amide NH of Met109 in the enzyme's hinge region. acs.org The hydrogen on the benzamide's amino group also acts as a crucial hydrogen donor for tight binding. acs.org

It is critical to note that these findings are for TAK-715 and cannot be directly extrapolated to This compound , as the large thiazole (B1198619) substituent is fundamental to its high-affinity binding and inhibitory activity.

Modulating Biological Pathways and Cellular Processes

No research was found that specifically investigates the effects of This compound on biological pathways or cellular processes.

Inflammatory Pathway Modulation (e.g., TNF-alpha release)

Consistent with its role as a p38 MAP kinase inhibitor, N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) has been shown to modulate inflammatory pathways. nih.govacs.org The p38 MAP kinase pathway is centrally involved in regulating the production of pro-inflammatory cytokines. acs.org Inhibition of this kinase by TAK-715 leads to a potent reduction in the lipopolysaccharide (LPS)-stimulated release of tumor necrosis factor-alpha (TNF-α) from human monocytic THP-1 cells, with an IC50 value of 48 nM. nih.govacs.org Again, this activity is specific to TAK-715 and there is no corresponding data for This compound .

Cell Cycle Regulation and Arrest (e.g., cyclin B1, p-Rb, p21, p53, Rb, p-AMPK expression)

No information is available in the scientific literature regarding the role of This compound in cell cycle regulation or its effect on the expression of proteins such as cyclin B1, p-Rb, p21, p53, Rb, or p-AMPK.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking, Charge Transfer)

A crystal structure analysis for This compound is not available in the public databases. Therefore, definitive information on its specific intermolecular and intramolecular interactions cannot be provided.

However, studies on analogous structures offer insights into the types of interactions this molecule might form. For example, a crystal structure analysis of 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide , which contains a similar N-pyridyl-amide-like core (as a thiourea), reveals several key interactions. nih.govresearchgate.net In this related molecule, an intramolecular hydrogen bond is observed. nih.gov The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds that link molecules into chains. nih.govresearchgate.net The dihedral angle between the benzene (B151609) and pyridine rings is 71.33 (15)°, indicating a twisted conformation. nih.gov It is plausible that This compound would also engage in hydrogen bonding via its amide N-H group and carbonyl oxygen, as well as potential π–π stacking interactions between its aromatic rings. However, without experimental data, this remains speculative.

Biological Activities and in Vitro Research of N 4 Ethyl 2 Pyridinyl Benzamide

Antimicrobial Activity Studies

There are no specific studies reporting the antimicrobial activity of N-(4-ethyl-2-pyridinyl)benzamide against various pathogens. Research on related benzamide (B126) derivatives has shown a spectrum of antibacterial and antifungal properties, but these findings cannot be directly extrapolated to the specific structure of this compound.

Anticancer and Anti-proliferative Evaluations

Detailed evaluations of this compound using methodologies such as the MTT assay or cell cycle analysis to determine its anticancer and anti-proliferative potential have not been published. While other novel benzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines, similar data for this compound is absent from the scientific literature.

Anti-inflammatory Properties

There is no available research on the anti-inflammatory properties of this compound. Studies on other substituted benzamide and pyridinyl derivatives have indicated potential anti-inflammatory effects, often through the inhibition of inflammatory mediators, but specific experimental data for the target compound is lacking.

Antiprotozoal Investigations

Investigations into the antiprotozoal activity of this compound, including its potential effects against parasites such as Plasmodium, Trypanosoma, or Leishmania, have not been reported in the available scientific literature.

Ligand Binding and Functional Assays in Cellular Systems

There is no public data from ligand binding and functional assays to characterize the interaction of this compound with specific cellular targets. Such studies are crucial for understanding the mechanism of action of a compound, but have not been performed or published for this molecule.

Applications in Advanced Materials Science for N 4 Ethyl 2 Pyridinyl Benzamide Derivatives

Organic Semiconductor Material Development

Derivatives based on the pyridinyl-benzamide framework are under intense investigation for their potential in flexible electronics and other advanced technologies due to their semiconductor properties, which are often linked to π–π stacking aromatic interactions. nih.govresearchgate.net Research into silver(I) complexes of N-(4-pyridyl)benzamide ([Ag(NPBA)₂]X), a close structural analog, reveals that these materials form extensive π–π stacking networks. nih.govresearchgate.net These networks, propagating in one, two, or three dimensions through the phenyl moiety, are crucial for electrical charge transport in organic semiconductors. researchgate.net

The electronic properties of these materials can be tuned by varying the counterions (X⁻). An all-electron level simulation of the band gaps for several of these silver complexes demonstrated a wide range of values, indicating their potential for tailored electronic applications. nih.gov Materials that exhibit both mesomorphic behavior and low-band gap properties could lead to a new generation of highly branched organic semiconductors. nih.govresearchgate.net

| Complex | Counterion (X⁻) | Calculated Band Gap (eV) |

|---|---|---|

| [Ag(NPBA)₂]NO₃ | NO₃⁻ | 3.25 |

| [Ag(NPBA)₂]ClO₄ | ClO₄⁻ | 3.68 |

| [Ag(NPBA)₂]CF₃SO₃ | CF₃SO₃⁻ | 1.48 |

| [Ag(NPBA)₂]PF₆ | PF₆⁻ | 5.08 |

| [Ag(NPBA)₂]BF₄ | BF₄⁻ | 1.53 |

| [Ag(NPBA)₂]CH₃PhSO₃ | CH₃PhSO₃⁻ | 3.55 |

Data sourced from all-electron level simulations using NRLMOL on crystals of silver(I) bis-N-(4-pyridyl)benzamide complexes. nih.gov

Mesomorphic Behavior and Metallo-Mesogens

Metallo-mesogens are metal complexes that exhibit liquid-crystalline (mesomorphic) properties, combining the unique optical and electronic characteristics of transition metals with the self-assembly and fluidic nature of liquid crystals. nih.govresearchgate.net The pyridinyl-benzamide ligand structure is a key component in forming such materials.

Studies on silver(I) N-(4-pyridyl)benzamide complexes have shown that the choice of counterion can induce mesomorphic phases. nih.govresearchgate.net Specifically, when counterions containing π–π stacking-capable groups, such as p-toluenesulfonate (CH₃PhSO₃⁻) or benzenesulfonate (B1194179) (PhSO₃⁻), are used, the complexes form mesomorphic phases consisting of flexible fibers when heated in a dimethylformamide (DMF) solution to 130 °C. nih.govresearchgate.net Atomic force microscopy revealed that these fibers begin as 2D interconnected networks with diameters of ~30 nm and grow to the micron scale. researchgate.net Interestingly, differential scanning calorimetry showed no significant thermal behavior in the solid state, suggesting the mesophases originate from mechanisms occurring in the solution at high temperatures. nih.gov This behavior is crucial for developing new materials where molecular properties can be translated into collective material properties for technological applications. nih.gov

Hybrid Materials and Catalysis

The pyridinyl-amide structure is a valuable ligand for creating hybrid materials and catalysts, often by immobilizing it onto a solid support like silica. nih.gov This approach combines the catalytic activity of the metal complex with the stability and recoverability of the support material. nih.gov

One area of research involves attaching picolylamine–Ni(II) complexes, which are structurally related to pyridinyl-benzamides, to silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂). rsc.orgnih.gov These hybrid catalysts have proven effective in the one-pot synthesis of various substituted pyridine (B92270) derivatives. rsc.orgnih.gov The catalyst, Ni(II)-picolylamine/TCT/APTES@SiO₂@Fe₃O₄, demonstrates high efficiency and can be easily recovered and reused for at least eight consecutive cycles with minimal leaching of the nickel catalyst (~1%). rsc.org

Another approach involves using pyridinyl-derived ligands to construct metal-organic frameworks (MOFs). mdpi.comrsc.org A bimetallic Fe₂Ni-BDC MOF, for example, has been used as a heterogeneous catalyst for the amidation reaction to produce N-(pyridin-2-yl)-benzamide. mdpi.com The solid catalyst is easily recovered and reused, highlighting the green chemistry advantages of such hybrid materials. mdpi.com These examples show the utility of the pyridine-amide motif in creating robust, recyclable catalytic systems for organic synthesis. rsc.orgmdpi.com

Non-linear Optics (NLO) Activity Investigations

Materials with non-linear optical (NLO) properties are significant for the development of advanced optical devices. nih.gov The pyridinyl-benzamide framework and related structures are of interest in this field due to their potential for high third-order electronic susceptibility. researchgate.net The NLO response often arises from the delocalization of π-electrons within the molecule. dtic.mil

Research into 2D metal-organic frameworks (MOFs) constructed from pyridylporphyrinic ligands has shown giant NLO limiting responses. nih.gov In one study, a series of ZnTPyP(M) films, where TPyP is a tetrakis(4-pyridyl)porphyrin ligand, were synthesized and showed that their NLO performance could be modulated by the choice of the metalloporphyrin. nih.gov The ZnTPyP(Cu) film exhibited a particularly high nonlinear absorption coefficient of 5.7 × 10⁻⁶ m/W. nih.gov Density functional theory calculations confirmed that this NLO performance is regulated by tunable π-π* local excitation and the delocalization of the metalloporphyrinic group. nih.gov These findings suggest that frameworks incorporating pyridyl-based ligands are promising candidates for NLO applications like optical limiting. nih.gov

Fungicidal Composition Development

The benzamide (B126) scaffold is a well-established pharmacophore in agricultural science for the development of new fungicides. nih.govresearchgate.net The combination of a pyridine ring with a benzamide moiety has led to numerous derivatives with significant antifungal activity. nih.govacs.org

In one study, a series of novel N-(1-methyl-4-thiocyanato-1H-pyrazol-5-yl)-benzamide derivatives were designed and evaluated for their fungicidal properties. nih.gov Several of these compounds displayed broad-spectrum activity against common plant pathogens. Compound A27 was particularly notable for its inhibitory activity against a range of fungi, while compound A36 showed exceptionally high efficacy against Valsa mali, and compound B6 was highly effective against Phytophthora capsici. nih.gov The mechanism of action for these compounds is believed to be the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungi. nih.gov

| Compound | Fungus | EC₅₀ (mg/L) | Commercial Control | Control EC₅₀ (mg/L) |

|---|---|---|---|---|

| A36 | Valsa mali | 0.37 | Fluxapyroxad | 13.3 |

| A27 | Valsa mali | 0.71 | N/A | N/A |

| Botrytis cinerea | 1.44 | |||

| Rhizoctonia solani | 1.78 | |||

| Sclerotinia sclerotiorum | 0.87 | |||

| B6 | Phytophthora capsici | 0.41 | Dimethomorph | 0.13 |

Data sourced from in vitro antifungal assays of novel pyrazol-5-yl-benzamide derivatives. EC₅₀ represents the concentration required to inhibit 50% of fungal growth. nih.gov

Future Research Directions and Translational Potential for N 4 Ethyl 2 Pyridinyl Benzamide

Design of Novel Scaffolds and Chemical Libraries

The future development of N-(4-ethyl-2-pyridinyl)benzamide-based compounds will heavily rely on the strategic design of novel scaffolds and the generation of diverse chemical libraries. This approach aims to expand the accessible chemical space, thereby increasing the probability of discovering compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Synthetic strategies are being developed to create a variety of new benzamide (B126) derivatives. researchgate.netnih.govnanobioletters.com For instance, new series of N-substituted benzamide derivatives can be designed and synthesized to explore their therapeutic potential, such as for use as antitumor or antiprion agents. researchgate.netnih.gov The synthesis of these novel scaffolds often involves multi-step reactions, starting from commercially available materials and employing techniques like Schotten-Baumann-type N-acylation, intramolecular cyclodehydration, and Friedel–Crafts acylation. psecommunity.org One approach involves the synthesis of N-acyl-α-amino acids, which can then be converted to other chemotypes like 4H-1,3-oxazol-5-ones and 2-acylamino ketones. psecommunity.org

Furthermore, the creation of focused chemical libraries around the this compound core will be instrumental. By systematically modifying the ethyl and benzamide moieties, as well as the substitution pattern on both the pyridine (B92270) and benzene (B151609) rings, researchers can generate a multitude of analogs for high-throughput screening. For example, a series of N-pyridinylbenzamides was prepared to investigate the influence of isosterism and positional isomerism on their antimycobacterial activity. nih.gov This study, which generated 44 different compounds, revealed that N-(pyridin-2-yl)benzamides were generally more active than their N-(pyridin-3-yl) counterparts. nih.gov Such libraries are crucial for establishing robust structure-activity relationships (SARs). nih.gov

The table below showcases examples of synthetic strategies that can be employed to generate novel scaffolds based on benzamide and pyridine structures.

Table 1: Synthetic Approaches for Novel Scaffolds

| Starting Material | Reaction Type | Resulting Scaffold | Potential Application | Reference |

|---|---|---|---|---|

| 4-(trifluoromethoxy)benzoic acid and 2-aminoethanol | N,N-ethyl carbodiimide (B86325) hydrochloride (EDC·HCl) coupling | N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide | Intermediate for further derivatization | nih.gov |

| N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide and 2,6-dichloropyrazine | Nucleophilic substitution | N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide | Intermediate for library synthesis | nih.gov |

| 4-[(4-bromophenyl)sulfonyl]benzoic acid and L-valine | Schotten-Baumann N-acylation | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | Antimicrobial agent | psecommunity.org |

| 2,5-dimethyl acetophenone (B1666503) and thiourea | Hantzsch-type reaction | Thiazole-containing synthons | Building blocks for SAR studies | |

| 4-(chlorosulfonyl)benzoic acid and piperidine | Sulfonamide bond formation | Sulfonamide-containing synthons | Building blocks for SAR studies |

Exploration of Undiscovered Biological Targets and Pathways

A significant avenue for future research lies in the identification of novel biological targets and pathways for this compound and its derivatives. While some analogs have been investigated for their effects on known targets like ROCK1 and as antimycobacterial agents, the full biological activity spectrum of this chemical class remains largely unexplored. nih.govpeerj.com The development of new antimicrobial drugs is critical, and novel compounds that can hit multiple targets or possess a new mechanism of action are highly sought after. tandfonline.com

Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, represents a powerful strategy for uncovering unexpected therapeutic activities. A library of this compound analogs could be screened against a diverse panel of cancer cell lines, pathogenic microbes, or cellular models of inflammatory and neurodegenerative diseases. This approach has been successful for other heterocyclic compounds and could reveal entirely new applications for this scaffold. nih.govnih.govnih.gov

Once a desired phenotype is observed, modern chemical proteomics and target deconvolution techniques can be employed to identify the responsible molecular target(s). Methods such as affinity-based pull-down assays, where a derivative of the active compound is used to isolate its binding partners from cell lysates, are well-established for this purpose. nih.gov Additionally, computational approaches like in silico repositioning can be used to screen libraries of compounds against known protein structures to identify potential new targets. f1000research.com

The table below outlines various methodologies that can be applied to discover new biological targets for this compound analogs.

Table 2: Methodologies for Discovering Novel Biological Targets

| Methodology | Description | Potential Outcome | Reference |

|---|---|---|---|

| Phenotypic Screening | Testing compounds in cell-based or organism-based models of disease without a predefined target. | Identification of novel therapeutic activities. | nih.govnih.govnih.gov |

| Affinity-Based Pull-Down | Using a modified version of the active compound to isolate its binding proteins from cell lysates. | Direct identification of protein targets. | nih.gov |

| In Silico Repositioning | Computationally screening a compound library against a database of known protein structures. | Prediction of novel drug-target interactions. | f1000research.com |

| Genetic Screening (e.g., CRISPR) | Identifying genes that, when knocked out, confer resistance or sensitivity to the compound. | Elucidation of the compound's mechanism of action and potential targets. | |

| Thermal Proteome Profiling | Measuring changes in protein thermal stability across the proteome in the presence of the compound. | Identification of direct and indirect cellular targets. | nih.gov |

Development of Advanced Computational Models and Predictive Tools

Advanced computational modeling and predictive tools are indispensable for accelerating the development of this compound derivatives. nih.gov These in silico methods offer a cost-effective and time-efficient way to prioritize compounds for synthesis and testing, as well as to understand their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in this regard. By analyzing a dataset of compounds with known activities, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can build predictive models. peerj.comnih.gov These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity, thus guiding the design of more potent analogs. peerj.comnih.gov For instance, a 3D-QSAR study on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors led to the design of new compounds with higher predicted activity. peerj.comnih.gov

Molecular docking simulations are another crucial tool, allowing researchers to visualize how these compounds might bind to their protein targets. nih.gov This provides insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's affinity and selectivity. nih.gov These docking studies can be further refined using molecular dynamics (MD) simulations, which model the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event. peerj.comnih.gov

The development of predictive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models is also essential for the translational potential of these compounds. peerj.com Early prediction of these properties can help to identify and filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity.

The following table summarizes the key computational tools and their applications in the development of this compound analogs.

Table 3: Advanced Computational Models in Compound Development

| Computational Tool | Application | Key Insights | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Establishing structure-activity relationships and predicting the activity of new compounds. | Contour maps indicating favorable and unfavorable substitutions for optimizing potency. | peerj.comnih.gov |

| Molecular Docking | Predicting the binding mode of a ligand within the active site of a target protein. | Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes upon ligand binding. | peerj.comnih.gov |

| ADME/Tox Prediction | In silico estimation of pharmacokinetic and toxicity properties. | Early identification of compounds with potential liabilities, guiding lead optimization. | peerj.com |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. | Guiding virtual screening and de novo design of new active compounds. | nih.gov |

Integration of Multidisciplinary Approaches in Compound Development

The successful translation of this compound from a promising chemical scaffold to a clinically viable drug candidate will necessitate a seamlessly integrated, multidisciplinary approach. dovepress.comresearchgate.net This involves a collaborative effort between chemists, biologists, computational scientists, and pharmacologists, where each discipline's expertise informs and guides the others. The development of pyridine-based molecules has seen success through such integrated strategies. nih.govtulane.edu

The process typically begins with the synthesis of a focused library of compounds by medicinal chemists, based on initial lead structures or computational designs. nih.govdovepress.com These compounds then undergo biological evaluation by pharmacologists to assess their activity in relevant assays. rsc.org The data from these assays, including potency, selectivity, and cellular effects, are then fed back to the computational chemists.

Computational scientists use this biological data to build and refine predictive models, such as the QSAR and pharmacophore models mentioned previously. These models, in turn, guide the next round of chemical synthesis, with medicinal chemists focusing on creating new analogs that are predicted to have improved properties. dovepress.com This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. researchgate.net

Furthermore, as lead compounds emerge, a broader range of biological studies are initiated, including mechanism of action studies, in vivo efficacy testing in animal models, and preliminary pharmacokinetic and toxicology profiling. acs.org This comprehensive data package is essential for making informed decisions about which compounds have the highest potential for further development. The ultimate goal is to identify a single clinical candidate with a well-understood mechanism of action, a clear therapeutic rationale, and a favorable safety profile.

Q & A

Q. What are the established synthetic routes for N-(4-ethyl-2-pyridinyl)benzamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves coupling a pyridine derivative with a benzoyl chloride. For example, refluxing pyridine with 4-ethyl-2-aminopyridine and benzoyl chloride in anhydrous conditions (e.g., pyridine as a solvent/base) achieves amidation . Critical parameters include:

- Reaction time : Prolonged reflux (4–18 hours) ensures complete conversion .

- Catalyst : Pd/C or DMAP may accelerate coupling in multi-step syntheses .

- Purification : Column chromatography or recrystallization from methanol/CH₂Cl₂ mixtures is recommended for isolating the pure product .

Q. How can the crystal structure of this compound be determined, and which software tools are essential for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure solution : SHELXS/SHELXD (for phase determination) and SHELXL (for refinement) are widely used .

- Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots (Figure 1 in ).

- Validation : Check CIF files with PLATON or checkCIF for symmetry and displacement errors .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during refinement of this compound?

Methodological Answer: Contradictions often arise from disordered atoms or twinning. Strategies include:

- Twin refinement : Use TWIN/BASF commands in SHELXL to model overlapping lattices .

- Constraints : Apply SIMU/ISOR restraints to stabilize anisotropic displacement parameters .

- Validation metrics : Rint > 5% or high R1 values (>0.07) signal problematic data; consider re-measuring crystals or using higher-resolution instruments .

Q. What structure-activity relationship (SAR) strategies are applicable to optimize the bioactivity of this compound derivatives?

Methodological Answer: Focus on substituent effects:

- Pyridine ring modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhances ligand-receptor binding, as seen in analogs targeting bacterial enzymes .

- Benzamide substitution : Hydroxy or methoxy groups at the ortho position improve antioxidant activity by stabilizing radical intermediates .

- Assays : Use in vitro enzymatic inhibition (e.g., PARP-1) or bacterial proliferation assays to quantify SAR trends .

Q. How can computational methods predict the interaction of this compound with biological targets, and what are their limitations?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes:

- Target selection : Prioritize enzymes with known benzamide interactions (e.g., bacterial AcpS-PPTase) .

- Docking parameters : Grid box centered on the active site (20 ų), Lamarckian GA for conformational sampling .

- Limitations : Overestimation of binding affinity due to rigid receptor models; validate with ITC or SPR experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.